molecular formula C17H12BrNO2 B187997 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 330834-94-1

6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B187997
CAS No.: 330834-94-1
M. Wt: 342.2 g/mol
InChI Key: JGKKGUXOCBNLQH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKKGUXOCBNLQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356743
Record name 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330834-94-1
Record name 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the efficacy of 6-bromo derivatives, including 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid, against Mycobacterium tuberculosis (Mtb). Research indicated that modifications at the C-6 position significantly influence the compound's activity against both replicating and non-replicating forms of Mtb. For instance, certain derivatives exhibited potent inhibitory effects with minimal inhibitory concentrations (MIC) as low as 16 µg/mL against Mtb, suggesting their potential as anti-tubercular agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the growth of various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer). In vitro studies revealed that certain derivatives had IC50 values ranging from 7.7 to 14.2 µg/mL, indicating strong cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .

Antioxidant Activity

Another significant application of this compound is its antioxidant activity. A series of quinoline derivatives were synthesized and evaluated for their ability to scavenge free radicals. The introduction of halogen substituents, such as bromine, was found to enhance antioxidant properties by facilitating electron donation through halogen bonding interactions, which can stabilize radical species .

Histone Deacetylase Inhibition

The compound's structure has led to its exploration as a histone deacetylase (HDAC) inhibitor. HDACs are critical targets in cancer therapy due to their role in regulating gene expression related to cell cycle progression and apoptosis. Derivatives of this compound have demonstrated selectivity towards HDAC3, with IC50 values indicating effective inhibition without affecting other HDAC isoforms . This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for drug development. Various studies have synthesized and tested numerous derivatives of this compound to identify optimal substituents that enhance activity against specific biological targets. For instance, modifications at the C-2 and C-6 positions have been systematically explored to improve potency against Mtb and cancer cells .

CompoundTarget Organism/Cell LineActivity TypeIC50/MIC (µg/mL)Reference
6-Bromo-QCAMycobacterium tuberculosisAntimicrobial16
6-Bromo-QCAHepG2 Cell LineAnticancer7.7 - 14.2
6-Bromo-QCAHCT116 Cell LineAnticancer7.7 - 14.2
6-Bromo-QCA DerivativeHDAC3 InhibitionEnzyme Inhibition24.45

Table 2: Structural Modifications and Their Effects on Activity

Modification PositionSubstituent TypeEffect on Activity
C-6MethylIncreased anti-TB activity
C-6EthylDecreased anti-TB activity
C-2NaphthylEnhanced cytotoxicity

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
  • CAS No.: 330834-94-1
  • Molecular Formula: C₁₇H₁₂BrNO₂
  • Molecular Weight : 324.19 g/mol
  • Structure: Features a quinoline scaffold substituted with a bromine atom at position 6, a methyl group at position 3, a phenyl ring at position 2, and a carboxylic acid at position 4.

Its structural features, including the electron-withdrawing bromine and carboxylic acid groups, make it a versatile intermediate for synthesizing pharmacologically active molecules or functional materials .

Comparison with Structural Analogs

Modifications on the Phenyl Ring (Position 2)

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound Phenyl C₁₇H₁₂BrNO₂ 324.19 High reactivity in cross-coupling reactions due to Br .
6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid 4-Isopropoxyphenyl C₂₀H₁₈BrNO₃ 400.27 Bulkier substituent enhances lipophilicity; potential for improved bioavailability .
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid 3-Methoxyphenyl C₁₇H₁₂BrNO₃ 358.19 Methoxy group increases electron density, altering reactivity in electrophilic substitutions .

Heterocyclic Substituents (Position 2)

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2-pyridin-3-yl-quinoline-4-carboxylic acid Pyridin-3-yl C₁₅H₉BrN₂O₂ 329.15 Pyridine ring introduces nitrogen, enabling coordination with metal catalysts .
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid Cyclopropyl C₁₃H₁₀BrNO₂ 292.13 Strained cyclopropyl group may influence conformational stability in drug design .

Ester Derivatives (Position 4)

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate Ethyl ester C₁₈H₁₃BrNO₂ ~350.2 (estimated) Esterification improves membrane permeability; used as a prodrug .
Methyl 6-methoxy-2-arylquinoline-4-carboxylate Methyl ester C₁₈H₁₄NO₃ ~295.3 (estimated) Methoxy and ester groups enhance solubility in organic solvents .

Functional Group Variations

Compound Name Key Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid Trifluoromethyl at position 4 C₁₁H₅BrF₃NO₂ 320.06 Strong electron-withdrawing CF₃ group enhances metabolic stability .
6-Bromo-2-hydroxyquinoline-4-carboxylic acid Hydroxyl at position 2 C₁₀H₆BrNO₃ 268.07 Hydroxyl group enables hydrogen bonding, useful in crystal engineering .

Biological Activity

6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline scaffold with a bromine substituent at the 6-position and a carboxylic acid group at the 4-position. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances its reactivity and binding affinity, influencing the modulation of target proteins involved in cellular signaling pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic processes.
  • Receptor Modulation : Interaction with receptors can lead to alterations in cellular responses, particularly in cancerous tissues.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results comparable to standard antibiotics.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against ovarian cancer models. In vivo studies indicated that it could inhibit tumor growth effectively, demonstrating an approximate tumor growth inhibition (TGI) of 70% in xenograft models . The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antitumor Efficacy : In a study involving human ovarian adenocarcinoma xenografts, treatment with this compound resulted in significant tumor regression. The compound's ability to penetrate biological barriers and exhibit low toxicity was highlighted as a key advantage for therapeutic applications .
  • Antimicrobial Testing : A series of experiments assessed the antimicrobial efficacy of the compound against multiple strains of bacteria and fungi. Results indicated that structural modifications could enhance activity, particularly through the introduction of electron-withdrawing groups like halogens .

Comparative Analysis

When compared to similar compounds, such as 6-Chloro and 6-Fluoro analogs, this compound exhibited unique binding properties due to the larger size and different electronegativity of bromine. This distinction may contribute to its enhanced biological activity, particularly in enzyme interactions.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighSignificant
6-Chloro analogModerateModerate
6-Fluoro analogLowLow

Q & A

Q. What are the established synthetic routes for 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid?

The synthesis typically involves a multi-step approach:

  • Friedländer Quinoline Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones (e.g., methyl-substituted acetophenone) to form the quinoline core.
  • Bromination : Electrophilic aromatic bromination at position 6 using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids).
  • Carboxylic Acid Introduction : Oxidation of a methyl group at position 4 (if present) using KMnO₄ or CrO₃, or direct cyclization with a carboxyl-containing precursor. Key challenges include regioselectivity in bromination and avoiding over-oxidation. Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm structure .

Q. How can spectroscopic techniques distinguish this compound from structurally similar quinoline derivatives?

  • ¹H NMR : The methyl group at position 3 appears as a singlet (~δ 2.5 ppm), while the phenyl group at position 2 shows aromatic multiplet splitting. The carboxylic acid proton (if not deuterated) appears as a broad peak (~δ 12-14 ppm).
  • IR Spectroscopy : Strong absorption at ~1680-1720 cm⁻¹ (C=O stretch of carboxylic acid) and ~2500-3300 cm⁻¹ (O-H stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 357 (C₁₇H₁₂BrNO₂) with fragmentation patterns indicating bromine loss (e.g., [M-Br]⁺). Positional isomers can be differentiated using 2D NMR (e.g., NOESY for spatial proximity analysis) .

Advanced Research Questions

Q. What strategies improve low yields in the bromination of quinoline-4-carboxylic acid derivatives?

  • Catalyst Optimization : Use Lewis acids (e.g., FeCl₃) to direct bromination to position 6, minimizing competing positions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • Temperature Control : Low temperatures (~0°C) reduce side reactions like di-bromination. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Contradictions in literature data often arise from unoptimized reaction conditions, necessitating DOE (Design of Experiments) approaches .

Q. How do computational models predict the reactivity of the carboxylic acid group in metal-catalyzed coupling reactions?

  • DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites. The carboxylic acid group at position 4 acts as an electron-withdrawing group, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to the bromine at position 6.
  • Molecular Docking : Predict steric hindrance from the 3-methyl group, which may limit access to catalytic sites. Software like Gaussian or ORCA is used to model transition states and optimize ligand-metal interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Standardized Assays : Re-evaluate activity under consistent conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial IC₅₀ values may stem from variations in bacterial strains.
  • Metabolite Analysis : Use LC-MS to identify degradation products that might interfere with assays.
  • Structural Confirmation : X-ray crystallography (if feasible) or 2D NMR validates compound integrity, ruling out isomer contamination as a source of conflicting data .

Methodological Considerations

  • Data Contradiction Resolution : Replicate experiments with controlled variables (e.g., reagent purity, inert atmosphere) and validate results using orthogonal techniques (e.g., HPLC vs. NMR for purity).
  • Synthetic Troubleshooting : If bromination fails, alternative routes like halogen exchange (e.g., using CuBr₂) or directed ortho-metallation may be explored .

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